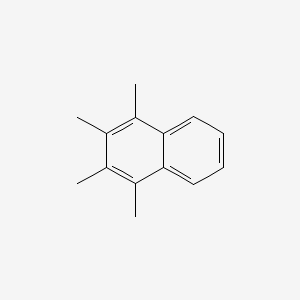

1,2,3,4-Tetramethylnaphthalene

Description

Polycyclic Aromatic Hydrocarbons (PAHs): Structural and Chemical Context of Alkylated Naphthalenes

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds that contain two or more fused aromatic rings. Naphthalene (B1677914) is the simplest PAH, consisting of two fused benzene (B151609) rings. Alkylated naphthalenes (ANs) are a significant subgroup of PAHs, characterized by the attachment of one or more alkyl groups to the naphthalene ring system. taylorfrancis.comissuu.comkingindustries.com

The structure of an alkylated naphthalene involves the core two-ring naphthalene structure with alkyl groups (which can be linear or branched) attached to any of the available carbon positions. issuu.comkingindustries.com These alkyl substituents significantly influence the chemical and physical properties of the parent naphthalene molecule. taylorfrancis.com For instance, the presence of alkyl groups can enhance the thermal and thermo-oxidative stability of the compound. issuu.comkingindustries.com This is attributed to the electron-rich nature of the naphthalene ring, which can absorb and dissipate energy, a property that is modulated by the attached alkyl groups. taylorfrancis.comissuu.com The number and branching of the alkyl chains can also affect properties like viscosity and pour point. taylorfrancis.com Alkylated naphthalenes are typically synthesized via a Friedel-Crafts reaction, where naphthalene reacts with an alkylating agent such as an olefin, alcohol, or alkyl halide in the presence of an acid catalyst. taylorfrancis.comresearchgate.net

Research Significance of 1,2,3,4-Tetramethylnaphthalene within Organic Chemistry

This compound holds particular significance in organic chemistry due to the specific reactivity conferred by its dense methylation on one ring. This substitution pattern leads to notable behavior in certain chemical reactions.

Diels-Alder Reactions: While naphthalene itself is generally unreactive in Diels-Alder reactions except under harsh conditions, polymethylnaphthalenes like this compound readily form adducts with dienophiles such as maleic anhydride (B1165640). scite.ai The reaction occurs exclusively on the methyl-substituted ring. scite.ai Research suggests that the increased reactivity is due to the relief of steric strain between the adjacent methyl groups as the ring puckers to form the non-planar adduct. scite.ai Studies have shown that while the reaction is reversible, yields of up to 90% can be achieved by using an excess of maleic anhydride in a suitable solvent like boiling benzene. researchgate.net

Photooxygenation: this compound is also a subject of interest in the study of photooxygenation reactions. It has been shown to form a stable 1,4-endoperoxide upon dye-sensitized photo-oxygenation. electronicsandbooks.comresearchgate.net This reaction involves the addition of singlet oxygen across the 1 and 4 positions of the naphthalene ring. electronicsandbooks.com Further research has explored the generation of singlet oxygen through the irradiation of contact charge-transfer pairs formed between this compound and molecular oxygen. oup.comacs.org This process leads to the formation of several oxygenated products, highlighting a pathway for photooxidation. oup.com

Spectroscopic and Analytical Studies: The compound has also been utilized in spectroscopic studies. For example, the temperature dependence of its electron spin resonance (ESR) spectrum has been analyzed to understand the interconversion between tight and loose ion pair formations. grafiati.com

These examples demonstrate that the specific substitution pattern of this compound makes it a valuable substrate for investigating fundamental concepts in reaction mechanisms, steric effects, and photochemistry within organic chemistry.

Structure

3D Structure

Properties

CAS No. |

28652-74-6 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,3,4-tetramethylnaphthalene |

InChI |

InChI=1S/C14H16/c1-9-10(2)12(4)14-8-6-5-7-13(14)11(9)3/h5-8H,1-4H3 |

InChI Key |

ZDPJODSYNODADV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetramethylnaphthalene

Multi-step Organic Synthesis Routes: From Precursors to the Aromatic Core

The construction of the 1,2,3,4-tetramethylnaphthalene framework can be achieved through various multi-step sequences that build the bicyclic aromatic system from simpler precursors.

One notable method involves a Diels-Alder reaction, a powerful tool for forming six-membered rings. In this approach, a substituted diene reacts with a dienophile to construct the naphthalene (B1677914) core. A specific synthesis for this compound utilizes tetramethylfuran as the diene and a benzyne (B1209423) species as the dienophile. thieme-connect.de The benzyne is typically generated in situ, for example, from 2-diazoniobenzoate (B1251585) hydrochloride. thieme-connect.de This [4+2] cycloaddition reaction forms a 1,4-epoxynaphthalene (B14758370) intermediate. Subsequent deoxygenation of this adduct, often accomplished with an iron carbonyl complex like Fe₂(CO)₉, yields the final aromatic product, this compound. thieme-connect.de

Another strategy involves the alumina-catalyzed reaction of 2-naphthol (B1666908) with methanol (B129727) at elevated temperatures (350-470°C). lookchem.com This process involves concurrent ring methylation and elimination of the original hydroxyl group. Under these conditions, this compound is formed as a principal product among a mixture of other polymethylnaphthalenes. lookchem.com The reaction proceeds through several oxygen-containing intermediates, including 1-methyl-2-naphthol (B91520) and 1,1,3-trimethyl-2-tetralone, which are subsequently converted to the fully aromatic methylated naphthalene. lookchem.com

Friedel-Crafts alkylation, a fundamental reaction in aromatic chemistry, can also be employed, although controlling the precise substitution pattern to achieve the 1,2,3,4-isomer is challenging due to potential rearrangements and the formation of multiple isomers. This method would typically involve the sequential methylation of naphthalene or a partially methylated precursor using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Table 1: Selected Multi-Step Synthesis Routes for this compound

Organometallic Catalysis in Aromatic System Formation

Organometallic catalysts provide elegant and often highly efficient routes to complex aromatic systems. The formation of this compound has been demonstrated through the cyclooligomerization of a simple alkyne, 2-butyne (B1218202), mediated by a chromium(III) complex. acs.orgharvard.edudtic.mil

Specifically, the reaction of triphenyltris(tetrahydrofuran)chromium(III) with 2-butyne yields this compound as one of the products. harvard.educapes.gov.br This transformation is significant as it constructs the entire substituted naphthalene skeleton from a C₄ alkyne building block in a single process. The reaction is believed to proceed via the initial insertion of the alkyne into a carbon-chromium sigma bond, leading to the formation of a metallacycle intermediate which then undergoes further reactions to yield the final product. dtic.mil

While the chromium-catalyzed cyclooligomerization is a direct example, other transition metal-catalyzed reactions are widely used for naphthalene synthesis and illustrate the power of this approach. For instance, zirconium-catalyzed cocyclization of internal alkynes with 1,2-diiodobenzene (B1346971) can produce tetra-substituted naphthalenes. thieme-connect.de Similarly, palladium catalysts are effective in the cocyclization of 1,2-diiodobenzene with alkynes to form the naphthalene ring system. thieme-connect.de These methods highlight the versatility of organometallic catalysis in constructing substituted aromatic cores. fluorochem.co.uk

Table 2: Organometallic Synthesis of this compound

Mechanistic Studies of Naphthalene Core Construction

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The synthesis of this compound has been the subject of mechanistic investigations, particularly for the organometallic routes.

In the chromium(III)-mediated cyclooligomerization of 2-butyne, the proposed mechanism involves several key steps. dtic.mil The reaction is believed to start with the insertion of a 2-butyne molecule into a chromium-phenyl bond of the catalyst. This is followed by the elimination of benzene (B151609) and the formation of a chromium-containing metallacycle. dtic.mil This metallacyclopentadiene intermediate can then react with another molecule of 2-butyne in a Diels-Alder-type fashion to construct the six-membered ring, which upon aromatization, yields this compound. dtic.mil

For cycloaddition routes, such as the reaction of benzyne with tetramethylthiophene 1,1-dioxide, the mechanism involves a [4+2] cycloaddition followed by the spontaneous extrusion of sulfur dioxide to form the aromatic naphthalene ring. clockss.org Interestingly, in this specific case, the expected this compound was not obtained; instead, the product formed was more reactive towards benzyne than the starting thiophene (B33073) dioxide, leading to a subsequent Diels-Alder reaction to form a dibenzobarrelene. clockss.org

In reactions involving electrophilic aromatic substitution, such as Friedel-Crafts type cyclizations, the mechanism proceeds through the formation of a carbocation intermediate. For example, the cyclization of a benzene ring with a C4 side chain involves activation by a Lewis acid to generate an electrophile that attacks the aromatic ring, followed by deprotonation to restore aromaticity and form the fused bicyclic system.

Regioselective Synthesis and Isomer Control in Alkylated Naphthalenes

Achieving regioselectivity—the preferential formation of one structural isomer over others—is a primary challenge in the synthesis of polysubstituted naphthalenes. numberanalytics.com The synthesis of the 1,2,3,4-isomer requires precise control over the placement of the four methyl groups.

The alumina-catalyzed reaction of 2-naphthol with methanol demonstrates how reaction conditions can influence isomer distribution. lookchem.com The preferential methylation at specific positions (C-1) is consistent with calculated molecular orbital reactivity indices for electrophilic attack. lookchem.com By tuning the catalyst acidity and reaction temperature, the product distribution can be shifted, although a mixture of polymethylnaphthalenes is typically produced. lookchem.com

In cases of electrophilic aromatic substitution on an existing naphthalene core, the directing effects of the substituents are paramount. For this compound itself, further electrophilic acylation (acetylation or benzoylation) occurs regioselectively at the 6-position. researchgate.net This is because the 6-position is the most activated and sterically accessible site on the unsubstituted ring. This high regioselectivity highlights how existing alkyl groups direct incoming electrophiles.

Strategies to control regiochemistry often involve using precursors where the substitution pattern is already set. nsf.gov The Diels-Alder approach is particularly effective in this regard, as the regiochemistry of the final product is dictated by the substitution patterns of the starting diene and dienophile. thieme-connect.deresearchgate.net By choosing tetramethylfuran and benzyne, the 1,2,3,4-substitution pattern is pre-determined by the structure of the cycloaddition partners. thieme-connect.de This pre-installation of substituents avoids the regioselectivity issues common in stepwise aromatic substitution reactions. rsc.org

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetramethylnaphthalene

Diels-Alder Cycloaddition Reactions: Reversibility and Reactivity Modulation

1,2,3,4-Tetramethylnaphthalene (TMN) demonstrates notable reactivity as a diene in Diels-Alder cycloaddition reactions, a characteristic enhanced by its specific substitution pattern. The increased reactivity compared to unsubstituted naphthalene (B1677914) is attributed to the steric repulsion between the peri-methyl groups, which is alleviated in the non-planar adduct formed during the reaction. scite.ai The cycloaddition occurs exclusively in the methyl-substituted ring. scite.ai

The reaction of this compound with dienophiles is a reversible process. acs.orgresearchgate.net Studies conducted in boiling xylene with equimolar amounts of TMN and maleic anhydride (B1165640) showed that the reaction reaches equilibrium within forty-six hours, yielding the adduct in a modest 4.6-6.4% yield. researchgate.netacs.org However, the equilibrium can be significantly shifted towards the product. By using a large excess of maleic anhydride and conducting the reaction in boiling benzene (B151609), the yield of the adduct can be increased to as high as 90%. acs.orgresearchgate.net This demonstrates that while the reaction is reversible, the formation of the adduct is favorable under specific conditions. The reaction with maleic anhydride is not only one of the most favorable in terms of equilibrium but also among the most rapid when compared to other alkylnaphthalenes. acs.org

Table 1: Equilibrium Yields of Diels-Alder Adduct A summary of the equilibrium yields for the reaction between this compound and maleic anhydride under different conditions.

| Reactant Ratio (TMN:Maleic Anhydride) | Solvent | Temperature | Equilibrium Yield |

|---|---|---|---|

| Equimolar | Xylene | Boiling | 4.6-6.4% researchgate.net |

| Large Excess of Maleic Anhydride | Benzene | Boiling | Up to 90% researchgate.net |

Maleic anhydride is a well-studied dienophile for reactions with this compound, readily forming an adduct in high yields under forcing conditions. scite.ai The resulting product is identified as 1,2,3,4-tetramethyl-1,4-dihydronaphthalene-1,4-endo-α,β-succinic anhydride. acs.orgresearchgate.net The structure of this adduct has been substantiated through its physical and chemical properties, including its absorption spectrum, which is characteristic of an alkylbenzene derivative, indicating the naphthalene nucleus is no longer intact. acs.org Hydrolysis of this anhydride adduct with potassium hydroxide (B78521) yields the corresponding dicarboxylic acid. acs.org While highly reactive with traditional dienophiles like maleic anhydride, TMN shows different reactivity with others; for instance, it is reported to be reactive with dienophiles other than C60 fullerene. scite.ai

Thermochemical calculations provide insight into the reactivity and stability of Diels-Alder adducts. In the case of this compound, such analyses have been used to predict its reactivity with certain dienophiles. For example, thermodynamic calculations using group increments suggested that there is no special reactivity of TMN with C60 fullerene, and no adducts are expected to form. scite.airesearchgate.net This contrasts with its known high reactivity with maleic anhydride, which is driven by the relief of steric strain. scite.ai The stability of the adducts is linked to the reversibility of the reaction; representative adducts of alkylnaphthalenes, including that of TMN, have been shown to be dissociable upon heating. acs.org For instance, heating adducts of naphthalene derivatives to 150°C for twenty-four hours can result in a quantitative yield of the original hydrocarbon. acs.org

Photooxygenation and Singlet Oxygen Chemistry

This compound undergoes photooxygenation reactions, particularly through processes involving singlet oxygen. These reactions can be initiated by dye-sensitization or through the direct irradiation of charge-transfer pairs formed between the naphthalene derivative and molecular oxygen. oup.comoup.comelectronicsandbooks.com

The photooxygenation of this compound can be initiated by the irradiation of its contact charge-transfer (CT) pairs with molecular oxygen. oup.comoup.com When a solution of TMN in a solvent mixture like methanol-benzene or methanol-acetonitrile is irradiated with 366 nm light under an oxygen atmosphere, the excitation of these CT pairs is believed to generate singlet oxygen. oup.comoup.comresearchgate.net This generated singlet oxygen then reacts with the substrate (TMN) to form an endoperoxide intermediate. oup.com The efficiency of this photooxygenation process is dependent on the lifetime of singlet oxygen in the specific solvent used, rather than the solvent's polarity. oup.com

The reaction of this compound with singlet oxygen, whether generated via CT pair irradiation or a sensitizer (B1316253), leads to a variety of oxygenated products. oup.comoup.com The primary product is a 1,4-endoperoxide, specifically this compound-1,4-endoperoxide. oup.comelectronicsandbooks.comresearchgate.net This endoperoxide is stable enough to be formed readily but can subsequently undergo further transformations, especially under prolonged irradiation, to yield secondary products. oup.com

Irradiation in a methanol-benzene mixture results in the formation of an epoxyalcohol and a diol. oup.comoup.com Longer irradiation times in the same solvent system can also produce an enediol. oup.com The endoperoxide intermediate is photolyzed to afford these secondary products, with the specific products formed being dependent on the solvent. oup.com For example, photooxidation in methylene (B1212753) chloride using methylene blue as a sensitizer yields the endoperoxide as a stable, crystalline solid in high yield (83%). thieme-connect.de The half-life of this compound-1,4-endoperoxide at 25°C in CDCl3 has been described as "indeterminant," suggesting significant stability compared to other alkylnaphthalene endoperoxides. google.comuni-regensburg.de

Table 2: Products of this compound Photooxygenation A summary of the products formed from the irradiation of this compound in a methanol-benzene (1:1) solution under an oxygen atmosphere.

| Product | Yield (after 12h irradiation, 50% conversion) | Yield (after 33.5h irradiation, 100% conversion) |

|---|---|---|

| Epoxyalcohol | 26% oup.com | - |

| Diol | 13% oup.com | 15% oup.com |

| Enediol | - | 13% oup.com |

Mechanistic Pathways of Photooxygenation

The photooxygenation of this compound (Ie) leads to the formation of a 1,4-endoperoxide. researchgate.net This reaction is typically carried out in the presence of a dye sensitizer, such as methylene blue, and involves the reaction of the naphthalene derivative with singlet oxygen (¹O₂). researchgate.netthieme-connect.de

The process begins with the absorption of light by the sensitizer, which then transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen. Singlet oxygen then undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with the this compound molecule. researchgate.netuni-regensburg.de In this reaction, the naphthalene system acts as the diene.

The reaction of this compound with singlet oxygen is rapid. thieme-connect.de For instance, in a reaction conducted in dichloromethane (B109758) at 15°C, the theoretical volume of oxygen was absorbed quickly, yielding the corresponding endoperoxide, 1,4,9,10-tetramethyl-1,4-dihydro-1,4-etheno-2,3-benzodioxin, in 83% yield. thieme-connect.de The formation of this endoperoxide is consistent with the behavior of other substituted naphthalenes in photooxygenation reactions. researchgate.net

The stability of the resulting endoperoxide can be influenced by the substituents on the naphthalene core. While the endoperoxide of this compound has been isolated, other naphthalene endoperoxides are known to be labile and can revert to the parent naphthalene and singlet oxygen upon gentle heating. researchgate.net

The mechanistic pathways of photooxygenation can be influenced by the presence of different substituents. DFT calculations suggest that for some naphthalene derivatives, biradicals are low-energy intermediates in the photooxygenation process. researchgate.net

Aromatic Ring Functionalization and Substitution Reactions

This compound can react with reactive intermediates like benzyne (B1209423). However, instead of a simple substitution reaction, the interaction between this compound and benzyne leads to the formation of a dibenzobarrelene derivative. clockss.org This indicates that this compound is more reactive towards benzyne than other potential reactants that might be present, such as tetramethylthiophene 1,1-dioxide. clockss.org

The reaction involves a Diels-Alder cycloaddition where the tetramethylnaphthalene acts as the diene and benzyne acts as the dienophile. This reactivity highlights a pathway for the synthesis of more complex polycyclic aromatic structures. In one instance, the reaction of benzyne with tetramethylnaphthalene yielded tetramethyldibenzobarrelene. clockss.org This type of reaction opens up synthetic routes for preparing various dibenzobarrelenes. clockss.org

It is noteworthy that in attempts to synthesize this compound from the reaction of benzyne with tetramethylthiophene 1,1-dioxide, the desired product was not obtained. Instead, the tetramethyldibenzobarrelene was formed, demonstrating the high reactivity of the formed tetramethylnaphthalene towards the excess benzyne present in the reaction mixture. clockss.org

The introduction of substituents onto the aromatic rings of polymethylnaphthalenes, including this compound, can be achieved through electrophilic substitution reactions. thieme-connect.de The positions of substitution are influenced by the electronic effects of the methyl groups already present on the naphthalene core.

For polymethylnaphthalenes in general, chloromethylation is a known electrophilic substitution reaction. cdnsciencepub.com Molecular orbital calculations, specifically using indices like superdelocalizability (Sr) and localization energy (Lr), have been employed to predict the preferred positions of electrophilic attack. cdnsciencepub.com These calculations, which model the methyl groups using a hyperconjugative-heteroatom model, have shown good agreement with experimental results for a range of methyl-substituted naphthalenes. cdnsciencepub.com

While specific experimental data for the electrophilic substitution of this compound was not detailed in the provided search results, the general principles derived from studies on other polymethylnaphthalenes would apply. The electron-donating nature of the methyl groups activates the aromatic ring towards electrophilic attack. The regioselectivity would be determined by the combined directing effects of the four methyl groups and the inherent reactivity of the different positions on the naphthalene nucleus.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of naphthalene derivatives is an active area of research, particularly in the context of materials for non-aqueous redox flow batteries. researchgate.netosti.gov A related compound, 1,2,3,4-tetrahydro-6,7-dimethoxy-1,1,4,4-tetramethylnaphthalene (TDT), has been studied for its electrochemical behavior. researchgate.netosti.govresearchgate.net TDT exhibits a high oxidation potential and its stability during electrochemical cycling is influenced by the electrolyte composition. researchgate.netosti.gov Specifically, the presence of Li⁺ ions can lead to improved cycling stability due to coordination with the neutral TDT molecule. researchgate.netosti.gov Upon oxidation, this complex dissociates into the radical cation TDT•⁺ and Li⁺. researchgate.netosti.gov

The study of electron spin resonance (ESR) spectra of methylnaphthalene cations provides insights into their electronic structure and behavior in redox processes. grafiati.com The temperature dependence of the ESR spectrum of the this compound radical cation has been analyzed in terms of an interconversion between a tight and a loose ion pair. grafiati.com

Furthermore, this compound can participate in charge-transfer interactions. While the Diels-Alder cycloaddition of this compound to C₆₀ fullerene is thermodynamically forbidden, they can form charge-transfer complexes. researchgate.net In these complexes, the alkylnaphthalene acts as an electron donor and the fullerene as an electron acceptor. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of 1,2,3,4-tetramethylnaphthalene by examining the π → π* transitions within its aromatic system. The parent naphthalene (B1677914) molecule exhibits two characteristic absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, which arise from electronic excitations to different singlet states. researchgate.net The ¹Lₑ transition is typically found at higher energies (shorter wavelengths), while the ¹Lₐ band appears at lower energies (longer wavelengths). researchgate.net

In this compound, the presence of four electron-donating methyl groups on one of the aromatic rings induces a bathochromic shift (red shift) in these absorption bands compared to unsubstituted naphthalene. This shift occurs because the alkyl groups destabilize the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This effect makes it easier to promote an electron to an excited state, resulting in absorption at longer wavelengths. The UV-Vis spectrum, therefore, not only confirms the presence of the naphthalene chromophore but also reflects the electronic influence of the methyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Aromatic and Alkyl Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within this compound, confirming the connectivity and substitution pattern.

In the ¹H NMR spectrum, the signals are divided into two main regions: the aromatic region and the alkyl region. The four protons on the unsubstituted ring give rise to complex multiplets in the downfield region, characteristic of aromatic protons. The four methyl groups produce distinct singlets in the upfield region. The integration of these signals confirms the proton count for each environment.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. nih.govspectrabase.com The quaternary carbons of the substituted aromatic ring and the carbons bearing methyl groups are clearly distinguishable from the protonated carbons of the other ring. The chemical shifts of the methyl carbons appear in the typical upfield alkyl region.

Table 1: Representative NMR Data for this compound

| Nucleus | Region | Approximate Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic | 7.2 - 8.0 | Multiplets corresponding to the four protons on the unsubstituted naphthalene ring. |

| ¹H | Alkyl | 2.2 - 2.6 | Four distinct singlets corresponding to the four methyl groups. |

| ¹³C | Aromatic | 120 - 140 | Signals for the ten carbons of the naphthalene core. |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to analyze its fragmentation pathways under ionization. The compound has a molecular formula of C₁₄H₁₆ and a molecular weight of approximately 184.28 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), this compound exhibits a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 184. nih.govnist.gov This peak confirms the molecular weight of the compound.

The fragmentation pattern is characteristic of methylated polycyclic aromatic hydrocarbons. The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃), leading to a highly stable [M-15]⁺ fragment ion at m/z 169. nih.govnist.gov This cation can undergo rearrangement to form a stable tropylium-like structure. Further fragmentation is less common due to the high stability of the aromatic system.

Table 2: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Ion Identity | Description |

|---|---|---|---|

| 184 | High | [C₁₄H₁₆]⁺ | Molecular Ion (M⁺) |

| 169 | Very High | [C₁₃H₁₃]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to characterize the vibrational modes of this compound. ksu.edu.sa These methods provide a molecular fingerprint based on the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands. nih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to strong absorptions in the 1500–1600 cm⁻¹ region. Additionally, C-H bending vibrations (both in-plane and out-of-plane) provide further structural information.

Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations of the molecule. ksu.edu.sa Therefore, it is an excellent tool for characterizing the C-C bond vibrations within the naphthalene skeleton, which often produce strong signals in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 (often strong) |

| C-H In-plane Bend | 1000 - 1300 | Variable |

(Spectro)electrochemical Techniques for Redox Characterization

(Spectro)electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of this compound. The redox activity is centered on the naphthalene π-electron system, which can be either oxidized (electrons removed) or reduced (electrons added).

The four electron-donating methyl groups significantly influence the redox potentials of the naphthalene core. By increasing the electron density in the aromatic rings, these substituents make the molecule easier to oxidize compared to unsubstituted naphthalene. This is observed as a lower anodic peak potential in cyclic voltammetry. Conversely, the increased electron density makes the molecule more difficult to reduce, resulting in a more negative cathodic peak potential.

While specific redox potential values for this compound are not widely reported, studies on related substituted naphthalene systems confirm that electron-donating groups consistently lower the oxidation potential of the aromatic core. researchgate.netresearchgate.net Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemistry, could be used to characterize the electronic absorption spectra of the radical cation and anion species formed upon oxidation and reduction, respectively.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Properties and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,2,3,4-tetramethylnaphthalene, a DFT study would provide valuable insights into its electronic properties and relative stability.

Electronic Properties: Key electronic properties that can be calculated using DFT include the distribution of electron density, the electrostatic potential, and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The four methyl groups on the 1,2,3,4-positions of the naphthalene (B1677914) core are electron-donating. This would be expected to increase the electron density on the aromatic rings compared to unsubstituted naphthalene. The electrostatic potential map would likely show regions of negative potential localized above and below the plane of the aromatic system, indicating its propensity to interact with electrophiles.

Stability: The thermodynamic stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of other tetramethylnaphthalene isomers. Steric hindrance between the adjacent methyl groups at the 1, 2, 3, and 4 positions could potentially lead to a less stable conformation compared to isomers where the methyl groups are more dispersed. DFT calculations can quantify this steric strain and predict the most stable geometric structure.

Illustrative DFT Calculation Outputs for Aromatic Hydrocarbons

| Property | Description | Typical Information Gained |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stabilities of different isomers or conformations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A larger gap generally implies greater kinetic stability and lower chemical reactivity. |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons within the molecule and can indicate sites susceptible to electrophilic or nucleophilic attack. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps regions of positive and negative potential, highlighting areas prone to non-covalent interactions. |

Molecular Orbital (MO) Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The Frontier Molecular Orbital (FMO) theory, a key component of MO theory, is particularly useful for predicting the reactivity of molecules. ucsb.edu

Reactivity Prediction: According to FMO theory, the reactivity of a molecule is primarily governed by the interactions of its HOMO and LUMO. ucsb.edu For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO. A higher energy HOMO makes the molecule a better electron donor and more susceptible to attack by electrophiles. Conversely, the LUMO energy would also be affected, influencing the molecule's ability to act as an electron acceptor.

The spatial distribution of the HOMO and LUMO is also critical. In naphthalene, the HOMO has large coefficients on the alpha positions (1, 4, 5, and 8). The presence of methyl groups at the 1 and 4 positions of this compound would further enhance the electron density at these and adjacent positions, likely making the other alpha positions (5 and 8) on the unsubstituted ring the most probable sites for electrophilic attack.

General Effects of Substituents on Frontier Orbital Energies

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Consequence for Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Increases | Increases | Enhances reactivity towards electrophiles. |

| Electron-Withdrawing (e.g., -NO₂) | Decreases | Decreases | Enhances reactivity towards nucleophiles. |

Thermochemical Calculations and Reaction Energetics

Calculated Thermochemical Properties: Using computational methods like the Joback method, it is possible to estimate thermochemical properties such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), and enthalpy of vaporization (ΔvapH°). chemeo.com These calculated values are crucial for understanding the energetics of reactions involving the compound.

Example Thermochemical Data for 1,3,6,7-Tetramethylnaphthalene chemeo.com

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° | 247.54 | kJ/mol | Joback Calculated |

| ΔfH°gas | 49.43 | kJ/mol | Joback Calculated |

| ΔvapH° | 53.32 | kJ/mol | Joback Calculated |

Modeling of Reaction Mechanisms and Transition States

Understanding the step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of computational chemistry. This involves identifying all intermediates and transition states that connect reactants to products.

A notable study by G. M. Whitesides and W. J. Ehmann in 1970 investigated the formation of this compound from 2-butyne (B1218202) and triphenyltris(tetrahydrofuran)chromium(III). harvard.eduacs.org While this work predates modern high-level computational methods, it laid the groundwork for understanding the mechanistic pathways involved.

Charge Transfer and Excited State Dynamics Simulations

The behavior of molecules upon absorption of light is governed by their excited-state properties. Computational methods are essential for simulating the dynamics of these excited states, including processes like charge transfer.

Charge Transfer: For a molecule like this compound, intramolecular charge transfer upon photoexcitation is not expected to be a dominant process due to the relatively non-polar nature of the methyl substituents. However, in the presence of electron-donating or withdrawing groups, or in interactions with other molecules, charge transfer can become significant. Simulations can model the redistribution of electron density in the excited state and predict the likelihood and timescale of charge transfer events.

Excited State Dynamics: Upon excitation, molecules can undergo various photophysical and photochemical processes, such as fluorescence, phosphorescence, and internal conversion. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of excited states. More advanced methods can be used to simulate the dynamics of the molecule on the excited-state potential energy surfaces. For substituted naphthalenes, the nature and position of the substituents can significantly influence the lifetimes of the excited states and the pathways for their decay. rsc.org For this compound, steric interactions between the methyl groups could potentially lead to non-planar geometries in the excited state, which would in turn affect its photophysical properties.

Derivatization, Analog Synthesis, and Chemical Biology Research

Synthetic Methodologies for Novel Tetramethylnaphthalene Derivatives

The synthesis of specifically substituted tetramethylnaphthalene derivatives often requires strategic approaches to control regioselectivity. While direct functionalization of the parent 1,2,3,4-tetramethylnaphthalene can be challenging due to the steric hindrance and electronic effects of the methyl groups, several methodologies applicable to the synthesis of highly substituted naphthalenes can be adapted.

One notable strategy involves a fluoride-induced cascade reaction of lactol silyl (B83357) ethers, which can be prepared from 4-alkynylisocoumarins and ketene (B1206846) silyl acetals. This method allows for the regioselective synthesis of 1,2,3,4-tetrasubstituted naphthalenes bearing four different substituents, offering a pathway to novel analogs of tetramethylnaphthalene. researchgate.net

Another versatile approach is the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. The success of this method hinges on a controllable aryl to vinylic 1,4-palladium migration, enabling the efficient synthesis of a variety of substituted naphthalenes. researchgate.net Furthermore, a one-pot benzannulation reaction has been developed for creating substituted polycyclic aromatic hydrocarbons from propargylic aldehydes or alcohols and 1,1-diarylethanol under metal-free conditions. This involves an acid-catalyzed dehydration and carbon-carbon bond formation followed by a DBU-promoted cycloisomerization. researchgate.net

These modern synthetic methods provide a toolkit for accessing a wide range of tetramethylnaphthalene derivatives with diverse substitution patterns, which is crucial for exploring their structure-reactivity relationships and potential applications.

Table 1: Synthetic Approaches to Substituted Naphthalene (B1677914) Scaffolds

| Methodology | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Cascade Reaction | Lactol silyl ethers, ketene silyl acetals | Fluoride source | Regioselective, allows for four different substituents. researchgate.net |

| Palladium-Catalyzed Annulation | 1-Bromo-2-vinylbenzene derivatives, internal alkynes | Palladium catalyst | Controllable 1,4-palladium migration, efficient. researchgate.net |

| One-Pot Benzannulation | Propargylic aldehydes/alcohols, 1,1-diarylethanol | Acid catalyst, DBU | Metal-free, atom-economical. researchgate.net |

Structure-Reactivity Relationships in Modified Tetramethylnaphthalenes

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For modified tetramethylnaphthalenes, the nature and position of substituents on the naphthalene core significantly influence their electronic properties and, consequently, their reactivity.

For instance, in the context of the antimycotic drug terbinafine, which contains a naphthalene moiety, the antifungal activity is highly dependent on the substitution pattern on the naphthalene ring. The potency is strongly influenced by the bulkiness of the substituent. While hydrogen or fluorine at positions 2-4 and 6-8 are tolerated, larger substituents at the 5-position (such as F, Cl, Br, Me) can be accommodated. nih.gov This suggests that for tetramethylnaphthalene derivatives, further substitution on the aromatic ring would need to be carefully considered to maintain or enhance biological activity, with steric factors playing a critical role. nih.gov

The electronic nature of substituents also plays a pivotal role. Electron-donating or electron-withdrawing groups can modulate the electron density of the naphthalene ring, affecting its susceptibility to electrophilic or nucleophilic attack. This principle is fundamental in designing derivatives with specific reactivity profiles for various applications.

Chemical Probes and Mechanistic Investigations in Biological Systems

While specific examples of this compound derivatives as chemical probes are not extensively documented, the naphthalene scaffold is a common component in the design of fluorescent probes for biological imaging. The photophysical properties of naphthalene derivatives, such as their fluorescence, can be sensitive to the local environment, making them useful for sensing specific analytes or changes in biological systems.

The design of naphthalene-based chemical probes often involves incorporating a recognition site for a target molecule or ion, which, upon binding, elicits a change in the fluorescence signal. For example, organoselenocyanate-functionalized naphthalenes have been synthesized and investigated for their biological activities. biointerfaceresearch.com The selenocyanate (B1200272) group can act as a reactive site and a pharmacophore, allowing these molecules to interact with biological targets. biointerfaceresearch.com

The general principle for designing such probes involves linking the naphthalene fluorophore to a reactive group that can selectively interact with the biological target of interest. The steric hindrance provided by the four methyl groups in this compound could be leveraged to fine-tune the selectivity and reactivity of such probes. Mechanistic investigations using these probes could involve studying enzyme activities, detecting reactive oxygen species, or monitoring changes in the cellular microenvironment through fluorescence microscopy and spectroscopy.

Design Principles for Functional Materials based on Naphthalene Scaffolds

The rigid and planar structure of the naphthalene core makes it an excellent building block for the construction of functional organic materials with applications in electronics and polymer science. The design principles for these materials often focus on tuning the electronic properties, intermolecular interactions, and processability.

One key design strategy is the incorporation of functional groups onto the naphthalene scaffold to create materials with desired properties. For example, naphthalene-diimides (NDIs) are widely used as electron-deficient building blocks for n-type organic semiconductors. thieme-connect.de Core substitution on the NDI scaffold significantly alters the optical and redox properties of the material. thieme-connect.de This highlights the principle of tuning optoelectronic properties through molecular engineering.

The introduction of bulky side groups can influence the solid-state packing of naphthalene-based materials, which in turn affects their charge transport properties. In the design of materials for organic light-emitting diodes (OLEDs), introducing twisted structural geometries by adding perpendicular aryl side groups to a naphthalene-based copolymer can improve solubility and thermal stability. mdpi.com

Table 2: Design Principles for Naphthalene-Based Functional Materials

| Design Principle | Example Application | Key Structural Feature | Resulting Property |

|---|---|---|---|

| Tuning Optoelectronic Properties | Organic Semiconductors (n-type) | Core-substituted Naphthalene-Diimides (NDIs) thieme-connect.de | Altered optical and redox properties. thieme-connect.de |

| Controlling Solid-State Packing | Organic Light-Emitting Diodes (OLEDs) | Twisted geometry with aryl side groups mdpi.com | Improved solubility and thermal stability. mdpi.com |

| Creating Porous Frameworks | Gas Capture | Naphthalene building blocks in polymers nih.gov | High surface area and CO2 uptake. nih.gov |

Environmental Chemical Transformations and Bioremediation Mechanisms

Pathways of Naphthalene (B1677914) Derivative Formation in Environmental Matrices

Naphthalene and its alkylated derivatives, including 1,2,3,4-tetramethylnaphthalene, enter the environment from both natural and anthropogenic sources. tpsgc-pwgsc.gc.ca The primary pathways of their formation and release into environmental matrices such as air, water, and soil are linked to the incomplete combustion of organic materials and industrial activities. tpsgc-pwgsc.gc.canih.gov

Major sources include:

Fossil Fuels: Crude oil and coal are natural reservoirs of a wide array of PAHs, including various methylated naphthalenes. tpsgc-pwgsc.gc.caresearchgate.net

Combustion Processes: Incomplete combustion is a major source of naphthalene emissions. nih.gov This includes industrial emissions from coal gasification and petroleum refining, vehicle exhaust, and the burning of biomass such as wood in forests or for domestic heating. tpsgc-pwgsc.gc.canih.govnih.gov

Industrial Production and Use: Naphthalene is produced in large quantities from coal tar and petroleum for use as a chemical intermediate in the manufacturing of products like phthalic anhydride (B1165640), surfactants, and pesticides. tpsgc-pwgsc.gc.canih.gov Alkylated naphthalenes are specifically synthesized for use as high-performance synthetic base oils and lubricants due to their excellent thermal stability. hhpetrochem.comwikipedia.org

Waste Disposal: Hazardous waste sites and industrial effluents can be significant localized sources of naphthalene derivatives. tpsgc-pwgsc.gc.ca

Table 1: Primary Sources of Naphthalene Derivatives in the Environment

| Source Category | Specific Examples | Relevant Compounds |

|---|---|---|

| Natural Sources | Crude oil, Coal deposits | Naphthalene, Alkylated Naphthalenes (including Tetramethylnaphthalene) |

| Anthropogenic Combustion | Industrial emissions, Vehicle exhaust, Biomass burning (forest fires, wood stoves) | Naphthalene, various PAHs |

| Industrial Production | Coal tar processing, Petroleum refining | Naphthalene, this compound |

| Commercial Products | Lubricants, Surfactants, Pesticides, Wood preservatives (Creosote) | Alkylated Naphthalenes, Naphthalene |

Abiotic Transformation Processes (e.g., Thermochemical Degradation)

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of this compound in the environment. These processes are influenced by factors such as temperature, light, and the presence of other chemical species.

Thermochemical Degradation: Alkylated naphthalenes are recognized for their high thermal and thermo-oxidative stability, which is why they are used in high-temperature lubricants. researchgate.nethhpetrochem.comkingindustries.comicis.com However, at sufficiently high temperatures, such as those used in thermal remediation techniques for contaminated soils, they can undergo degradation. scispace.com Thermally enhanced bioremediation studies show that moderate temperature increases (below 40°C) can stimulate microbial activity and enhance naphthalene degradation, while higher temperatures can negatively impact microbial communities. preprints.org

Photocatalytic Degradation: In the presence of light and a photocatalyst, naphthalene and its derivatives can be degraded. This process, known as photocatalysis, is an advanced oxidation process. Nanoparticles of metal oxides, such as zinc oxide (ZnO) and titanium dioxide (TiO2), are commonly used as photocatalysts. ekb.egzastita-materijala.org Under UV irradiation, the photocatalyst generates highly reactive oxygen species, including hydroxyl radicals and superoxide radicals. zastita-materijala.org These radicals attack the aromatic rings of the naphthalene molecule, leading to its breakdown into intermediate compounds and eventual mineralization. Studies have identified byproducts such as dibutyl phthalate during the photocatalytic degradation of naphthalene. ekb.egekb.eg The efficiency of this process is dependent on parameters like pH, catalyst concentration, and light intensity. ekb.eg

Table 2: Abiotic Transformation Processes for Naphthalene Derivatives

| Process | Description | Key Factors | Typical Byproducts |

|---|---|---|---|

| Thermochemical Degradation | Decomposition induced by high temperatures. | High temperature, Oxygen availability | Smaller hydrocarbons, CO2, H2O |

| Photocatalytic Degradation | Degradation via reactive oxygen species generated by a photocatalyst under UV light. | UV light, Photocatalyst (e.g., ZnO, TiO2), pH | Dibutyl phthalate, other oxygenated intermediates |

Enzymatic and Microbial Metabolic Pathways of Alkylated Naphthalenes

Bioremediation, which utilizes microorganisms to break down pollutants, is a key mechanism for the removal of naphthalene and its alkylated derivatives from the environment. nih.govnih.gov A diverse range of bacteria, and to a lesser extent fungi, have evolved enzymatic pathways to utilize these compounds as a source of carbon and energy. frontiersin.org

Aerobic Degradation: Under aerobic conditions, the initial attack on the naphthalene ring is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgethz.ch This enzyme incorporates both atoms of molecular oxygen into one of the aromatic rings to form a cis-dihydrodiol. frontiersin.org

The general aerobic pathway for naphthalene degradation involves several key steps:

Dioxygenation: Naphthalene is converted to cis-1,2-dihydroxy-1,2-dihydronaphthalene by naphthalene dioxygenase. frontiersin.org

Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase to yield 1,2-dihydroxynaphthalene. frontiersin.org

Ring Cleavage: The dihydroxylated ring is opened by the enzyme 1,2-dihydroxynaphthalene dioxygenase. nih.govfrontiersin.org

Upper Pathway: The resulting ring-cleavage product is further metabolized through a series of intermediates, including salicylaldehyde and salicylate, before entering central metabolic pathways. nih.gov

For alkylated naphthalenes like this compound, microbial metabolism can proceed via two primary routes: attack on the aromatic ring or oxidation of the alkyl side chains. frontiersin.orgresearchgate.net The presence, number, and branching of the alkyl groups can significantly influence the rate and pathway of degradation. nih.govresearchgate.net Highly branched structures may be more resistant to degradation. researchgate.net In some cases, oxidation of the alkyl side chain is the preferred metabolic route over the oxidation of the aromatic ring. researchgate.net

Anaerobic Degradation: In the absence of oxygen, different microbial strategies are employed to break down the stable naphthalene ring. Anaerobic degradation has been observed under sulfate-reducing and nitrate-reducing conditions. d-nb.inforesearchgate.netuni-konstanz.de The initial activation of the naphthalene molecule is a critical and energy-intensive step.

A proposed pathway for anaerobic naphthalene degradation involves:

Activation: The process is often initiated by the carboxylation of the naphthalene molecule to form 2-naphthoic acid. d-nb.info

Ring Reduction: Unlike aerobic pathways that hydroxylate the ring, anaerobic pathways proceed by reducing the aromatic system. The 2-naphthoic acid intermediate undergoes a stepwise reduction, forming derivatives such as 5,6,7,8-tetrahydro-2-naphthoic acid and eventually fully saturated decahydro-2-naphthoic acid. d-nb.infonih.govnih.gov

Ring Cleavage: The saturated bicyclic ring structure is then cleaved, a process that is energetically more favorable than cleaving the stable aromatic ring. nih.gov The degradation then proceeds through intermediates with cyclohexane ring structures. nih.govresearchgate.net

Table 3: Key Enzymes and Microorganisms in Naphthalene Derivative Degradation

| Degradation Condition | Key Enzymes | Example Microorganisms | Initial Step |

|---|---|---|---|

| Aerobic | Naphthalene Dioxygenase, Dihydrodiol Dehydrogenase, 1,2-Dihydroxynaphthalene Dioxygenase | Pseudomonas spp., Burkholderia spp., Sphingomonas spp., Rhodococcus spp. nih.govfrontiersin.orgnih.gov | Dioxygenation of the aromatic ring |

| Anaerobic | (Putative) Naphthalene Carboxylase, Reductases | Sulfate-reducing consortia, Nitrate-reducing consortia | Carboxylation followed by ring reduction |

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetramethylnaphthalene, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkylation or methylation of naphthalene derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Optimal ranges (e.g., 80–120°C) prevent side reactions like over-methylation.

- Catalysts : Lewis acids (e.g., AlCl₃) or transition metals may direct regioselectivity.

Methodological Note : Purification via column chromatography or recrystallization is critical for isolating isomers.

Q. How is structural characterization performed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Methyl group signals (δ 1.2–2.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) confirm substitution patterns.

- Mass spectrometry (MS) : Molecular ion peaks (m/z ~184) and fragmentation patterns validate the structure.

- Thermodynamic data : Boiling points and phase-change properties can be inferred from analogues like 1,2,3,4-tetrahydronaphthalene (e.g., Tboil ≈ 207°C at 1 bar) .

Advanced Research Questions

Q. What experimental models are recommended for assessing inhalation toxicity of methylated naphthalenes?

- In vivo models : Rodent studies using inhalation chambers (e.g., 6-hour/day exposure for subchronic effects) .

- Endpoints : Monitor respiratory inflammation (e.g., bronchoalveolar lavage fluid analysis) and hepatic/renal biomarkers.

- Inclusion criteria : Follow guidelines from Table B-1 (e.g., systemic effects, hematological outcomes) .

Q. How can contradictions in toxicological data for methylated naphthalenes be resolved?

- Risk of bias assessment : Evaluate study design (e.g., blinding, sample size) using tools like ATSDR’s confidence rating system .

- Data integration : Compare outcomes across exposure routes (oral, dermal, inhalation) and species. For example, discrepancies in hepatotoxicity may arise from metabolic differences between rodents and humans .

- Mechanistic studies : Probe reactive metabolites (e.g., quinones) via in vitro cytochrome P450 assays .

Q. What methodologies determine the environmental fate of this compound?

- Environmental monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect residues in soil/water .

- Bioaccumulation assays : Measure log Pow (octanol-water partition coefficient) to predict lipid solubility.

- Degradation studies : Assess photolysis rates under UV light or microbial degradation in aerobic/anaerobic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.